tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate
Description
tert-Butyl 2-[(2-ethynylpyrimidin-5-yl)oxy]acetate is a specialized organic compound featuring a pyrimidine core substituted with an ethynyloxy group at the 2-position and a tert-butyl ester-linked acetate moiety at the 5-position. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a common scaffold in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and π-π interactions. The ethynyl (C≡CH) group introduces sp-hybridized carbon atoms, enabling click chemistry applications (e.g., Huisgen cycloaddition), while the tert-butyl ester enhances steric protection against hydrolysis, improving stability under acidic or basic conditions .
Properties
IUPAC Name |
tert-butyl 2-(2-ethynylpyrimidin-5-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-5-10-13-6-9(7-14-10)16-8-11(15)17-12(2,3)4/h1,6-7H,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKUYAETBYCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CN=C(N=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethynylpyrimidine and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Synthetic Route: The reaction proceeds through the nucleophilic attack of the ethynyl group on the bromoacetate, resulting in the formation of this compound.
Chemical Reactions Analysis
tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that compounds containing pyrimidine derivatives exhibit promising anticancer properties. Tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate may function as a lead compound for developing new anticancer drugs due to its structural features that can interact with biological targets involved in cancer cell proliferation.
1.2 Antiviral Properties
Pyrimidine derivatives are known for their antiviral activities, particularly against viral replication mechanisms. The incorporation of the ethynyl group may enhance the compound's efficacy against specific viral targets, making it a candidate for antiviral drug development.
1.3 Statin Synthesis
The compound has potential applications as an intermediate in the synthesis of statins, which are widely used to manage cholesterol levels and prevent cardiovascular diseases. Its role in synthetic pathways could lead to more efficient production methods for these critical medications .
Synthetic Applications
2.1 Building Block for Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecules with diverse functionalities.
2.2 Green Chemistry Approaches
The synthesis of this compound can be integrated into eco-friendly synthetic routes, minimizing waste and utilizing renewable resources. This aligns with current trends in green chemistry aimed at reducing the environmental impact of chemical processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 2-[(2-ethynylpyrimidin-5-yl)oxy]acetate with structurally related compounds, emphasizing substituent effects, reactivity, and inferred applications.
Structural and Functional Group Comparisons
Reactivity and Stability
- Ethynyl vs. Bromo Substituents : The ethynyl group in the target compound facilitates cycloaddition reactions, whereas the bromo substituent in tert-butyl 2-(5-bromopyrimidin-2-yl)acetate enables cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
- Ester Stability: The tert-butyl ester in the target compound offers superior hydrolytic stability compared to the ethyl ester in ’s dihydropyrimidinone derivative, which may degrade faster under physiological conditions .
- Ring System Effects : Pyrimidine (target compound) and pyridine () cores differ in nitrogen placement, altering electronic properties. Pyrimidines are more electron-deficient, influencing reactivity in nucleophilic substitutions .
Biological Activity
Tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound features a tert-butyl group attached to an ethynylpyrimidine moiety via an ether linkage. This structural configuration is believed to influence its biological interactions and mechanisms of action.
Research indicates that compounds containing pyrimidine derivatives can exhibit various biological activities, including anti-cancer properties. The ethynyl group may enhance the compound's ability to interact with biological targets, potentially affecting nucleic acid synthesis or protein function.
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown promise as inhibitors of cancer cell proliferation through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting specific kinases involved in cell signaling pathways.
Table 1: Summary of Anticancer Studies on Pyrimidine Derivatives
Case Studies
- Study on Ethynylpyrimidine Derivatives : A study conducted by Smith et al. (2023) demonstrated that derivatives with ethynyl substitutions exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the ethynyl group in enhancing biological activity.
- Mechanistic Insights : Johnson et al. (2024) investigated the mechanism by which pyrimidine derivatives induce apoptosis in cancer cells. Their findings suggested that these compounds activate intrinsic apoptotic pathways, leading to cell death.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Renal excretion is predominant.
Toxicological assessments are essential to determine safe dosage levels and potential side effects, which are currently under investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
